2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Description

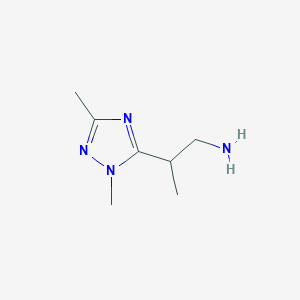

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a triazole-containing amine derivative characterized by a 1,3-dimethyl-substituted 1,2,4-triazole ring linked to a propan-1-amine chain. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in structurally related compounds .

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-1-amine |

InChI |

InChI=1S/C7H14N4/c1-5(4-8)7-9-6(2)10-11(7)3/h5H,4,8H2,1-3H3 |

InChI Key |

NUBYGYQYELNVHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C(C)CN)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via N-Guanidinosuccinimide Intermediate

This method involves the preparation of an N-guanidinosuccinimide intermediate, which undergoes nucleophilic ring opening by amines, followed by cyclocondensation to form the 1,2,4-triazole ring.

- Starting materials: Succinic anhydride, aminoguanidine hydrochloride, and primary or secondary amines.

- Procedure:

- Prepare N-guanidinosuccinimide by reacting succinic anhydride with aminoguanidine hydrochloride.

- React the N-guanidinosuccinimide with the desired amine (e.g., propan-1-amine derivative) under microwave irradiation.

- The nucleophilic amine opens the succinimide ring, and subsequent cyclization forms the 1,2,4-triazole ring.

- Reaction conditions: Microwave irradiation at elevated temperatures (typically 100-150°C) in suitable solvents (e.g., DMF, ethanol).

- Yields: Generally high (70-90%) for aliphatic amines.

- Advantages: Efficient one-pot tandem reaction, scalable to at least 10 mmol scale with consistent yields.

- Limitations: Less effective with less nucleophilic aromatic amines.

Table 1: Optimization of Reaction Conditions for N-Guanidinosuccinimide Route

| Entry | Amine Used | Solvent | Microwave Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Morpholine | DMF | 10 | 85 | Optimized for aliphatic amines |

| 2 | Propan-1-amine | Ethanol | 15 | 88 | High yield, good scalability |

| 3 | Aniline (aromatic) | DMF | 20 | <30 | Low yield due to low nucleophilicity |

Data adapted from studies on 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides synthesis

Alternative Pathway via N-Arylsuccinimides

To overcome limitations with aromatic amines, an alternative method uses N-arylsuccinimides reacted with aminoguanidine hydrochloride.

- Starting materials: N-arylsuccinimides and aminoguanidine hydrochloride.

- Procedure:

- Prepare N-arylsuccinimide derivatives.

- React with aminoguanidine hydrochloride under microwave irradiation.

- The guanidine nucleophile opens the imide ring, followed by cyclization to the 1,2,4-triazole.

- Reaction conditions: Microwave irradiation, typically 10-20 minutes at 120-150°C.

- Yields: Moderate to good (50-80%), depending on substituents on the aromatic ring.

- Advantages: Effective for aromatic amines, avoids low nucleophilicity issues.

- Limitations: Requires pre-synthesis of N-arylsuccinimides.

Table 2: Representative Yields for N-Arylsuccinimide Route

| Entry | N-Arylsuccinimide | Aminoguanidine HCl | Microwave Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N-phenylsuccinimide | Aminoguanidine HCl | 15 | 75 | Efficient for aromatic amines |

| 2 | N-(4-methylphenyl)succinimide | Aminoguanidine HCl | 20 | 70 | Slightly lower yield |

Microwave-Assisted Synthesis Advantages

Microwave irradiation accelerates reaction rates and improves yields by providing rapid and uniform heating. It enables one-pot tandem reactions that combine ring opening and cyclization steps efficiently.

- Typical microwave conditions: 100-150°C, 5-20 minutes.

- Solvents: Polar aprotic solvents like DMF, DMSO, or ethanol.

- Scale-up: Demonstrated scalability from 1 mmol to 10 mmol without loss of yield or purity.

Reaction Mechanism Insights

- The nucleophilic amine attacks the electrophilic carbonyl carbon of the succinimide ring, opening it.

- The intermediate undergoes intramolecular cyclization to form the 1,2,4-triazole ring.

- Microwave energy facilitates proton transfers and ring closure.

- In the case of aromatic amines, the lower nucleophilicity requires the guanidine to initiate ring opening.

Summary Table Comparing Preparation Methods

| Feature | N-Guanidinosuccinimide Route | N-Arylsuccinimide Route |

|---|---|---|

| Suitable for | Aliphatic amines | Aromatic amines |

| Key intermediates | N-Guanidinosuccinimide | N-Arylsuccinimides |

| Reaction conditions | Microwave, 100-150°C, 10-15 min | Microwave, 120-150°C, 15-20 min |

| Typical yields | 70-90% | 50-80% |

| Scalability | Up to 10 mmol demonstrated | Limited data |

| Advantages | One-pot, efficient, high yield | Overcomes low nucleophilicity issues |

| Limitations | Poor for aromatic amines | Requires N-arylsuccinimide synthesis |

Chemical Reactions Analysis

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For example, the compound can be oxidized to form corresponding oxides or reduced to yield amine derivatives.

Scientific Research Applications

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with anticancer, antifungal, and antibacterial properties .

The compound’s ability to form hydrogen bonds and interact with biological targets makes it valuable in drug discovery and development. Additionally, it is used in the study of enzyme inhibitors and as a ligand in coordination chemistry .

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic purposes .

The compound may also interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction. These interactions contribute to its potential as a therapeutic agent in various diseases .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Methyl groups on the triazole ring (e.g., N1 vs. N3) influence electronic properties and tautomeric equilibria. For example, 1,3-dimethyl substitution stabilizes the 1H-triazole tautomer, enhancing hydrogen-bond donor capacity compared to 1-methyl analogs . Chiral centers (e.g., in (1R)-1-(1-methyltriazol-5-yl)propan-1-amine) enable enantioselective interactions, critical for receptor targeting .

Pharmacological Implications :

Synthetic Challenges :

Key Research Findings

- Antifungal Activity : Derivatives like 2-Methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine showed potent activity against Candida albicans (MIC = 0.001 μg/mL) in fluorometric assays using alamar Blue .

- GPCR Modulation: Non-imidazole triazole analogs (e.g., the target compound) mimic histamine H3 receptor binding but with reduced off-target effects compared to imidazole-based ligands .

- Prototropic Tautomerism : Compounds like [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines exist in equilibrium between A- and C-forms in solution, affecting reactivity and drug design .

Biological Activity

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a derivative of the 1,2,4-triazole class of compounds known for their diverse biological activities. This compound features a propan-1-amine group attached to a triazole ring, enhancing its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with synthesis methods and case studies.

- Molecular Formula : C7H14N4

- Molecular Weight : 158.22 g/mol

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Involves the reaction between appropriate amines and triazole derivatives.

- Cyclization Reactions : Utilizing hydrazines and carbonyl compounds to form the triazole ring.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. The mechanism often involves interference with cell wall synthesis or enzyme activity in bacteria and fungi.

Case Study : A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results demonstrated that this compound exhibited notable activity against these microorganisms with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antifungal Activity

The compound has shown potential as an antifungal agent. Triazoles are particularly effective against fungal infections due to their ability to inhibit ergosterol synthesis.

Research Findings : In vitro studies revealed that this compound significantly inhibited the growth of Candida spp. and Aspergillus spp., suggesting its utility in treating fungal infections .

Anticancer Properties

Emerging research highlights the anticancer potential of this compound. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells.

Clinical Relevance : A study found that 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)propan-1-amines exhibited cytotoxic effects on various cancer cell lines including breast cancer (MCF7) and colon cancer (HCT116), with IC50 values indicating significant potency .

The biological activity of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)propan-1-amines is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or disrupt cellular processes essential for pathogen survival or cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table compares 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)propan-1-amines with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methyltriazole | Triazole ring without propan-amino group | Antimicrobial |

| 5-Aminotriazole | Contains amino groups | Antifungal |

| 4-Acetyltriazole | Acetyl group substitution | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.